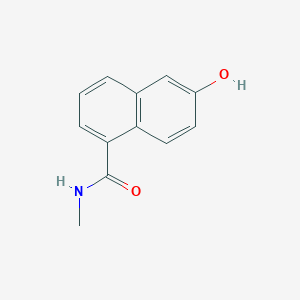

6-Hydroxy-N-methyl-1-naphthamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCADPFOMVLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628774 | |

| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847802-91-9 | |

| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 6-Hydroxy-N-methyl-1-naphthamide"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-N-methyl-1-naphthamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS No: 847802-91-9). With the molecular formula C₁₂H₁₁NO₂, this naphthalene derivative serves as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] This document is structured to guide researchers and drug development professionals through a logical workflow, from the strategic synthesis of the key precursor, 6-hydroxy-1-naphthoic acid, to the final amidation and subsequent rigorous characterization of the target compound. The protocols herein are designed to be self-validating, with explanations for critical experimental choices and integrated analytical checkpoints. Characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are detailed with expected data to ensure unambiguous structural confirmation and purity assessment.

Part 1: Synthesis Methodology

The synthesis of this compound is most efficiently approached via a two-step process: first, the preparation of the essential carboxylic acid precursor, followed by its conversion to the target N-methyl amide.

Synthetic Strategy Overview

The chosen synthetic pathway hinges on the classic and robust formation of an amide bond from a carboxylic acid. This requires the initial synthesis of 6-hydroxy-1-naphthoic acid, which is a critical building block for various pharmaceuticals.[2][3] The carboxylic acid is then "activated" by converting it into a more reactive acyl chloride. This intermediate readily reacts with methylamine to yield the final product. This approach is selected for its high efficiency and the relative ease of purification of the intermediates and the final compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-N-methyl-1-naphthamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxy-N-methyl-1-naphthamide (CAS No. 847802-91-9), a naphthalene derivative of interest in pharmaceutical and fine chemical research. Due to the limited availability of experimental data in public literature, this guide integrates computationally predicted properties with detailed, field-proven experimental protocols for their determination. This dual approach offers researchers, scientists, and drug development professionals both a robust theoretical framework and a practical guide for empirical validation. The guide covers structural characteristics, predicted solubility, acidity, and lipophilicity, alongside standardized methodologies for synthesis and analysis, ensuring a self-validating system for research and development.

Introduction and Molecular Overview

This compound is an organic compound featuring a naphthalene core, a bicyclic aromatic hydrocarbon.[1] This rigid scaffold is substituted with a hydroxyl (-OH) group at the 6-position and an N-methylcarboxamide (-CONHCH3) group at the 1-position.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amide group) suggests that this molecule will exhibit a degree of polarity and engage in hydrogen bonding, which significantly influences its physicochemical properties and potential biological interactions.[1]

The stability of this compound under standard storage conditions is reported to be good when stored as a white powder in a dry environment, protected from light and extreme temperatures.[1]

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| CAS Number | 847802-91-9 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Canonical SMILES | CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | [2] |

| InChI Key | NCTCADPFOMVLRZ-UHFFFAOYSA-N | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 49.3 Ų | [2] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational tools provide reliable estimations of physicochemical properties. These models are crucial in early-stage drug discovery for filtering and prioritizing compounds.[3][4][5][6]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Prediction Methodology |

| Melting Point (°C) | Not available | Prediction models often rely on factors like molecular weight and intermolecular forces (hydrogen bonding, dipole-dipole, van der Waals).[7] The presence of both amide and hydroxyl groups suggests a relatively high melting point due to strong hydrogen bonding. |

| Boiling Point (°C) | Not available | High boiling point is expected due to molecular weight and hydrogen bonding capabilities. |

| pKa (acid dissociation constant) | 9.15 ± 0.40 | Based on computational models that analyze the influence of the aromatic system and substituents on the acidity of the phenolic hydroxyl group.[2] |

| logP (octanol-water partition coefficient) | ~2.0 | Estimated using group contribution methods (e.g., miLogP) which sum the hydrophobicity values of molecular fragments.[8][9] This value suggests moderate lipophilicity. |

Causality Behind Predicted Properties

-

pKa: The predicted pKa of ~9.15 is characteristic of a phenol.[10] The electron-withdrawing nature of the N-methylamide group, although somewhat distant, would slightly increase the acidity (lower the pKa) of the hydroxyl group compared to unsubstituted naphthols. This value is critical as it dictates the ionization state of the molecule at physiological pH (~7.4), where the hydroxyl group would be predominantly in its neutral, protonated form.[11]

-

logP: A logP value of approximately 2.0 indicates that this compound is about 100 times more soluble in octanol than in water.[12] This moderate lipophilicity is a key parameter in drug development, influencing membrane permeability and absorption.[13] The naphthalene core contributes significantly to its hydrophobic character, while the hydroxyl and amide groups provide hydrophilic properties.

Experimental Determination of Physicochemical Properties: Protocols

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections detail standard, validated protocols for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a fundamental indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Method [14][15][16]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[14][17]

-

Capillary Loading: Load the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Tap the tube gently to compact the sample at the bottom.[17]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or a digital instrument).[17]

-

Rapid Determination (Optional): Perform a quick heating run (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: For a new sample, set the heating rate to ~2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[17]

-

Replicates: Perform at least two more careful determinations to ensure consistency.

Solubility Determination

Solubility is a critical parameter, especially for drug candidates, as it affects bioavailability.[18][19] A general qualitative and quantitative approach is outlined below.

Protocol: Equilibrium Solubility Method [20][21][22][23]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: Weigh a precise amount of the compound (e.g., 5 mg) into several vials.

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 100 µL) to each vial.

-

Equilibration: Vigorously shake or stir the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation & Quantification:

-

Qualitative: Visually inspect for complete dissolution.

-

Quantitative: If the solid is not fully dissolved, add more solvent incrementally until it does. If it dissolves, add more solute until a saturated solution is formed. For precise quantification, the supernatant of the saturated solution should be filtered, diluted, and its concentration measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: Express solubility as mg/mL or mol/L.

Acidity Constant (pKa) Determination

Potentiometric titration is the gold standard for accurately determining pKa values.[2][11][24] It measures the change in pH of a solution upon the addition of a titrant.[25]

Protocol: Potentiometric Titration [2][11][26]

-

System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[2][24] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[2]

-

Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[2] Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more precise results, calculate the first and second derivatives of the curve to accurately identify the equivalence point.[25]

Lipophilicity (logP) Determination

The shake-flask method is the classical and most reliable technique for measuring the octanol-water partition coefficient (logP).[13][27][28]

Protocol: Shake-Flask Method [27][28][29]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the phases separate completely.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP using the formula:

-

logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

-

Proposed Synthesis Route

A plausible and efficient method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 6-hydroxy-1-naphthoic acid. This is a standard transformation in organic synthesis.[30][31][32][33]

Step 1: Activation of Carboxylic Acid

The carboxylic acid (6-hydroxy-1-naphthoic acid) is first converted into a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[33]

Step 2: Amide Formation

The activated acyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired N-methyl amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.[31][33]

Conclusion

While experimental data for this compound remains scarce, this guide provides a robust framework for its scientific investigation. The computationally predicted properties suggest a stable, moderately lipophilic compound with a phenolic hydroxyl group. The detailed experimental protocols provided herein offer a clear and validated pathway for researchers to determine the actual physicochemical properties, enabling further development and application of this molecule. This integrated approach of prediction and standardized experimental validation embodies the principles of modern chemical research, allowing for the efficient and reliable characterization of novel compounds.

References

- 1. Estimation of aqueous solubility of organic compounds with QSPR approach - ProQuest [proquest.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. mdpi.com [mdpi.com]

- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. thinksrs.com [thinksrs.com]

- 15. westlab.com [westlab.com]

- 16. mt.com [mt.com]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

- 23. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. scispace.com [scispace.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. researchgate.net [researchgate.net]

- 30. Amide synthesis by acylation [organic-chemistry.org]

- 31. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 33. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to 6-Hydroxy-N-methyl-1-naphthamide: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxy-N-methyl-1-naphthamide (CAS Number: 847802-91-9), a pivotal intermediate in the development of targeted cancer therapeutics. Moving beyond a simple datasheet, this document delves into the synthetic rationale, key chemical properties, and its strategic application in the synthesis of potent protein tyrosine kinase inhibitors.

Introduction: The Strategic Importance of the Naphthamide Scaffold

This compound has emerged as a valuable building block in medicinal chemistry, particularly in the field of oncology. Its rigid bicyclic aromatic structure, coupled with strategically placed hydroxyl and N-methylamide functional groups, makes it an ideal scaffold for the elaboration of complex molecules designed to interact with the ATP-binding sites of various protein kinases. The derivatization of this core structure has led to the discovery of potent inhibitors of key signaling pathways implicated in tumor growth and angiogenesis, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-kit, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[1] This guide will illuminate the path from its fundamental chemical properties to its application in creating advanced therapeutic candidates.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in multi-step synthetic campaigns.

| Property | Value | Source |

| CAS Number | 847802-91-9 | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| pKa (predicted) | 9.15 ± 0.40 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Topological Polar Surface Area | 49.3 Ų | N/A |

The molecule's structure is characterized by a naphthalene core, which provides a rigid and planar framework. The hydroxyl group at the 6-position is a key handle for introducing diversity. It can act as a nucleophile in etherification reactions, a common strategy for linking the naphthamide core to other heterocyclic systems, such as the quinoline moiety found in many kinase inhibitors.[2] The N-methylamide group at the 1-position contributes to the molecule's polarity and provides an additional site for hydrogen bonding interactions, which can be crucial for target engagement of the final drug molecule. The interplay of these functional groups dictates the compound's solubility, reactivity, and ultimately, its utility as a synthetic intermediate.

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a prerequisite for its use in drug discovery programs. A common and effective method involves the amidation of 6-Hydroxy-1-naphthoic acid. The following protocol is a detailed, step-by-step procedure derived from established methodologies.[3]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Acetoxy-1-naphthoic acid

-

To a round-bottom flask, add 6-Hydroxy-1-naphthoic acid (1.0 g).

-

Add acetic anhydride (5 mL) and a catalytic amount of sulfuric acid (5 drops).

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and allow it to stand for 10 hours.

-

Quench the reaction by the slow addition of water (15 mL).

-

Collect the resulting solid by filtration, wash with water and then with cold methanol.

-

Dry the solid to yield 6-acetoxy-1-naphthoic acid.

Causality: The protection of the phenolic hydroxyl group as an acetate ester is a critical step. This prevents its interference with the subsequent amidation reaction, where the free hydroxyl could be deprotonated by the base (DIPEA) or react with the activated carboxylic acid, leading to undesired side products.

Step 2: Synthesis of 6-Acetoxy-N-methyl-1-naphthamide

-

In a flask, dissolve 6-acetoxy-1-naphthoic acid (from Step 1) in dichloromethane (DCM, 25 mL).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.0 eq).

-

Add methylamine hydrochloride (MeNH₂·HCl, 2.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Causality: The use of EDC and HOBt as coupling agents activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by methylamine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of methylamine and the HOBt, allowing the reaction to proceed efficiently.

Step 3: Synthesis of this compound

-

Dissolve the crude product from Step 2 in methanol (10 mL).

-

Add a 15% solution of potassium hydroxide (KOH) in methanol (2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Adjust the pH of the residue to weakly acidic using 2N HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with cold methanol.

-

Dry the product to yield this compound.[3]

Self-Validation: The progress of each step can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of complex kinase inhibitors. A common synthetic strategy involves the etherification of the 6-hydroxyl group with a substituted quinoline moiety, a privileged scaffold in kinase inhibitor design.

General Synthetic Strategy for Kinase Inhibitors

Caption: General strategy for synthesizing kinase inhibitors.

This etherification is typically achieved under basic conditions, where the hydroxyl group of the naphthamide is deprotonated to form a nucleophilic phenoxide, which then displaces the chlorine atom on the quinoline ring. The resulting molecule combines the structural features of both fragments, leading to compounds with high affinity for the ATP-binding pocket of various kinases.

Biological Activity of Downstream Compounds

While there is limited publicly available data on the intrinsic biological activity of this compound itself, its importance is underscored by the potent activity of the final compounds derived from it. For instance, compounds synthesized using this intermediate have demonstrated significant inhibitory activity against various cancer cell lines.

| Example Compound | Target Cell Line | IC₅₀ (µM) | Patent Reference |

| Example 1 | A549 (NSCLC) | 0.09 | WO2010021918A1[1] |

| Example 1 | LOVO (Colon) | 0.2 | WO2010021918A1[1] |

| Example 2 | A549 (NSCLC) | 0.1 | WO2010021918A1[1] |

| Example 2 | LOVO (Colon) | 0.3 | WO2010021918A1[1] |

These low micromolar and sub-micromolar IC₅₀ values highlight the effectiveness of the molecular scaffold derived from this compound in inhibiting cancer cell proliferation. The data strongly supports the continued use of this intermediate in the discovery and development of novel kinase inhibitors.

Conclusion and Future Perspectives

This compound is a well-defined and synthetically accessible intermediate that holds a significant position in the drug discovery landscape. Its structural and chemical attributes make it an ideal starting point for the construction of potent and selective protein kinase inhibitors. The validated synthetic protocols and the demonstrated efficacy of its derivatives in preclinical models provide a solid foundation for its use in medicinal chemistry campaigns. Future research may focus on further diversifying the core structure, exploring alternative coupling strategies, and potentially investigating any inherent biological activities of the intermediate itself, which could reveal new therapeutic applications.

References

- 1. WO2010021918A1 - Compounds as kinase inhibitors - Google Patents [patents.google.com]

- 2. WO2010105761A1 - A process for the preparation of 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-n-methyl-1-naphthamide and synthetic intermediates thereof - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

A Senior Application Scientist's Guide to the Biological Activity of Novel Naphthamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,8-naphthalimide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar tricycle allows for effective intercalation with DNA, a property that has been extensively exploited in the development of anticancer agents.[1][2][3] Novel derivatives, however, have expanded the therapeutic potential of this chemical class far beyond simple DNA interaction. By strategically modifying the naphthalimide core and its side chains, researchers have developed compounds with potent and selective activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3] This guide provides an in-depth overview of the key biological activities of these novel agents, details the critical experimental protocols for their evaluation, and offers insights into their mechanisms of action to empower researchers in the field of drug discovery.

The Naphthamide Scaffold: A Versatile Core for Drug Design

The 1,8-naphthalimide structure is a foundational element for a wide array of pharmacologically important drugs.[2] Its inherent planarity is a key feature, suggesting a primary mechanism of action via the intercalation between DNA base pairs, which can lead to double-strand breaks and cell death.[1][4] This has made naphthalimides a focal point in anticancer research for decades, with early compounds like Amonafide and Mitonafide reaching clinical trials.[1][5][6]

The true power of this scaffold lies in its synthetic tractability. The naphthalimide ring can be readily substituted at various positions, and diverse side chains can be attached to the imide nitrogen.[4] This chemical flexibility allows for the fine-tuning of physicochemical properties and biological targets, leading to the development of "novel derivatives" with improved efficacy, reduced toxicity, and unique mechanisms of action.[6] Recent innovations include the conjugation with other heterocyclic moieties like triazoles or the incorporation of functional groups that target specific enzymes or cellular pathways.[1][7]

Key Biological Activities & Mechanisms of Action

While the range of activities is broad, this guide will focus on three principal areas where novel naphthamide derivatives have shown significant promise.

Anticancer Activity

The antitumor properties of naphthalimides are the most extensively studied.[1][4][6][8][9] Modern derivatives have evolved from simple DNA intercalators to highly specific enzyme inhibitors.[4]

2.1.1 Mechanism: PARP Inhibition & Synthetic Lethality

A key target for a new generation of anticancer drugs is Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (homologous recombination deficiency), inhibiting PARP leads to a synthetic lethal interaction.[10][11] When single-strand breaks are not repaired by PARP, they escalate into double-strand breaks during DNA replication. In healthy cells, these are repaired by the homologous recombination pathway. However, in BRCA-deficient cancer cells, this pathway is non-functional, leading to genomic instability and apoptotic cell death.[10] Novel naphthamide derivatives are being investigated as potent PARP inhibitors, competing with the enzyme's natural substrate, NAD+.[10]

2.1.2 Other Anticancer Mechanisms Beyond PARP, novel derivatives continue to leverage other mechanisms:

-

DNA Intercalation: The classic mechanism, where the planar naphthalimide ring inserts itself between DNA base pairs, disrupting replication and transcription.[1]

-

Topoisomerase Inhibition: Stabilizing the enzyme-DNA complex, leading to DNA strand breaks.

-

VEGFR-2 Inhibition: Some derivatives inhibit Vascular Endothelial Growth Factor Receptor 2, a key player in tumor angiogenesis.[8]

-

Induction of Apoptosis: Many compounds have been shown to induce programmed cell death through caspase activation and cell cycle arrest.[12][13]

Antiviral Activity

The naphthalimide scaffold has also been explored for its antiviral properties. Certain derivatives have demonstrated efficacy against a spectrum of viruses, including human coronaviruses, herpes simplex virus (HSV), and coxsackievirus.[5][14] The proposed mechanisms often involve the inhibition of key viral enzymes, such as reverse transcriptase in retroviruses, or interference with viral replication processes.[5] For instance, naphthalimide Schiff base derivatives have been identified as potential candidates for treating SARS-CoV-2 infections.[5][15]

Anti-inflammatory Activity

Several naphthalene and naphthamide derivatives have been synthesized and evaluated for their anti-inflammatory properties.[16][17][18][19] The mechanism often involves the modulation of inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or inhibiting enzymes involved in the inflammatory response.[12] Some compounds have shown potent activity in models of carrageenan-induced edema.[16][18]

Core Methodologies for Evaluating Biological Activity

A structured, multi-step approach is essential for characterizing the biological activity of novel naphthamide derivatives.[20] The process typically moves from broad cytotoxicity screening to more specific mechanism-of-action studies.[21][22]

In Vitro Cytotoxicity Assessment: The MTT Assay

The first step in evaluating an anticancer compound is to determine its general cytotoxicity against cancer cell lines.[21][23] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25][26][27]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[25][27] The amount of formazan produced is directly proportional to the number of viable cells.[26] This product is then solubilized, and the color intensity is measured using a spectrophotometer.[25]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the novel naphthamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a predetermined period (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[28]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[25][28]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6][25] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]

-

Absorbance Reading: Measure the optical density (OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[6][27][28]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Target Engagement: PARP Inhibition Assay

To confirm that a compound acts on its intended target, a specific enzyme activity assay is required. For potential PARP inhibitors, several commercial kits and protocols are available.[29][30][31][32][33]

Principle: These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.[30] The activity is detected using a streptavidin-HRP conjugate, which produces a chemiluminescent or colorimetric signal upon substrate addition.[30] An active inhibitor will reduce the amount of ADP-ribosylation, leading to a decreased signal.

Step-by-Step Protocol (Chemiluminescent Example):

-

Protein Coating: Use a 96-well strip plate pre-coated with histone proteins.

-

Cell Lysate Preparation: Treat cells (e.g., LoVo colon cancer cells) with various concentrations of the naphthamide inhibitor for 1 hour. Harvest and lyse the cells in PARP buffer. Determine and normalize the protein concentration of the lysates (e.g., to 40 µg per sample).[30]

-

Reaction Setup: To the appropriate wells, add the normalized cell lysate, PARP reaction buffer, and a cocktail containing biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP enzyme in the lysate to catalyze the poly-ADP-ribosylation of the histones.

-

Washing: Wash the plate multiple times to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again, then add the chemiluminescent HRP substrate.

-

Signal Reading: Immediately read the luminescent signal using a microplate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC₅₀ for PARP inhibition.

Cellular Mechanism: Cell Cycle Analysis via Flow Cytometry

Many anticancer drugs exert their effects by disrupting the cell cycle.[34] Flow cytometry using a DNA-binding fluorescent dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[34][35][36]

Principle: PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (synthesizing DNA) will have an intermediate intensity.[34]

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates. After adherence, treat with the naphthamide derivative (typically at its IC₅₀ concentration) for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS by centrifuging at low speed (e.g., 200 x g for 5 minutes).[35][36]

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[35][36][37] This permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at -20°C.[35]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[36][37]

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.[36][37]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests the compound interferes with that stage of cell progression.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of a series of derivatives allows for the development of Structure-Activity Relationships (SAR), which are crucial for optimizing lead compounds. By comparing the IC₅₀ values of structurally related compounds, researchers can deduce which chemical modifications enhance or diminish biological activity.

Table 1: Example IC₅₀ Data for a Hypothetical Series of Naphthamide Derivatives

| Compound ID | R1 Substituent | R2 Side Chain | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) |

| ND-01 | -NO₂ | -CH₂CH₂N(CH₃)₂ | 2.8 | 4.5 |

| ND-02 | -NH₂ | -CH₂CH₂N(CH₃)₂ | 15.2 | 22.1 |

| ND-03 | -NO₂ | -CH₂CH₂CH₂N(CH₃)₂ | 5.1 | 7.8 |

| ND-04 | -NO₂ | -CH₂CH₂-piperidine | 1.5 | 2.9 |

| Doxorubicin | (Reference) | (Reference) | 0.9 | 1.2 |

This is hypothetical data for illustrative purposes.

SAR Insights from Table 1:

-

A nitro group at the R1 position (ND-01) appears more potent than an amino group (ND-02), suggesting the electron-withdrawing nature is important for activity.

-

Comparing ND-01 and ND-03, the shorter two-carbon side chain is more effective than the three-carbon chain.

-

Incorporating a cyclic amine like piperidine (ND-04) significantly improves potency compared to the acyclic dimethylamine (ND-01).

Future Directions and Conclusion

The field of naphthamide derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on developing compounds with even greater target specificity to minimize off-target effects. This includes designing derivatives that selectively inhibit specific PARP family members or target novel proteins in disease pathways. Furthermore, the development of naphthalimide-based Proteolysis Targeting Chimeras (PROTACs) offers an exciting new avenue, aiming to not just inhibit but completely degrade target proteins. The combination of rational design, robust biological evaluation, and detailed mechanistic studies, as outlined in this guide, will be paramount in translating the potential of these versatile scaffolds into next-generation therapeutics.

References

- 1. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma [mdpi.com]

- 7. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 8. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalimides as anti-cancer agents: synthesis and biological activity. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 11. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiinflammatory and antiproteolytic properties of naphthlthiosemicarbazides and cyclized oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iv.iiarjournals.org [iv.iiarjournals.org]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. broadpharm.com [broadpharm.com]

- 26. clyte.tech [clyte.tech]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bmglabtech.com [bmglabtech.com]

- 31. atcc.org [atcc.org]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. youtube.com [youtube.com]

- 34. nanocellect.com [nanocellect.com]

- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 37. icms.qmul.ac.uk [icms.qmul.ac.uk]

"in silico modeling of 6-Hydroxy-N-methyl-1-naphthamide interactions"

An In-Depth Technical Guide: In Silico Modeling of 6-Hydroxy-N-methyl-1-naphthamide Interactions: A Methodological Framework for Characterizing Novel Ligand-Target Complexes

Abstract

In modern drug discovery, in silico modeling has become an essential discipline for predicting and analyzing the interactions between small molecules and their biological targets.[1] This guide provides a comprehensive, methodology-driven framework for the computational analysis of a novel compound, this compound. As the specific biological target for this compound is not pre-defined, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the necessary steps from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations. The emphasis is placed not only on the execution of protocols but on the scientific rationale behind each choice, ensuring a robust and reproducible computational workflow designed to elucidate binding mechanisms, assess interaction stability, and quantify binding affinity.

Introduction: The Role of Computational Modeling in Characterizing Novel Molecules

The journey of a drug from concept to clinic is arduous and expensive, demanding the early and accurate identification of viable lead compounds.[2][3] Computational, or in silico, methods accelerate this process by providing a molecular-level lens through which we can examine and predict the behavior of potential drug candidates before committing to costly and time-consuming wet-lab experiments.[4][5]

This guide uses this compound as a representative small molecule to demonstrate a complete in silico workflow. We will operate under the assumption that a putative protein target has been identified—for instance, a specific kinase or receptor implicated in a disease pathway. The objective is to detail the process of taking the two-dimensional structure of our ligand and the known structure of a target protein and producing a dynamic, three-dimensional model of their interaction, complete with quantitative energetic and structural analysis.

This process is broken down into four major stages:

-

System Preparation: Meticulously preparing the ligand and protein structures to ensure they are chemically accurate and computationally ready.

-

Molecular Docking: Predicting the most likely binding pose of the ligand within the protein's active site.

-

Molecular Dynamics (MD) Simulation: Simulating the dynamic movements of the protein-ligand complex over time in a physiologically relevant environment.

-

Post-Simulation Analysis: Extracting quantitative data from the simulation to assess stability, identify key interactions, and calculate binding free energy.

This workflow represents a standard yet powerful cascade in computer-aided drug design (CADD), providing deep insights that can guide lead optimization and further experimental validation.[2]

Stage 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures. This stage involves preparing both the ligand (this compound) and the target protein.

Ligand Preparation

The ligand must be converted from a 2D representation into a three-dimensional, energy-minimized structure with accurate atomic charges and parameters that are compatible with the chosen force field.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure:

-

Acquire the 2D structure of this compound. For novel compounds, this may be drawn using chemical sketcher software like ChemDraw or MarvinSketch. For known compounds, structures can often be found in databases like PubChem.[1]

-

-

Generate 3D Coordinates:

-

Use a program like Open Babel or the 3D conformer generation services within chemical databases to convert the 2D structure into a 3D .mol2 or .sdf file.

-

-

Add Hydrogens and Assign Protonation State:

-

Load the 3D structure into a molecular editor like Avogadro.[6]

-

Add hydrogens appropriate for a physiological pH of 7.4. This step is critical as the protonation state of functional groups dictates their ability to form hydrogen bonds.

-

-

Energy Minimization:

-

Perform an initial energy minimization of the ligand structure using a universal force field (e.g., MMFF94 or UFF) within the modeling software. This resolves any steric clashes or unnatural bond lengths from the 3D generation.

-

-

Generate Force Field Parameters (Parameterization):

-

This is the most critical step for a novel ligand. Standard protein force fields do not contain parameters for drug-like molecules.[7][8]

-

Use a dedicated server like the CHARMM General Force Field (CGenFF) server or LigParGen to generate topology and parameter files compatible with the CHARMM or OPLS force fields, respectively.[8][9][10]

-

Upload the energy-minimized .mol2 file to the server. The server will output a topology file (e.g., .str or .itp) and a parameter file that define the ligand's bonded and non-bonded interactions for the simulation engine.[6][11]

-

Rationale: Proper parameterization ensures that the simulation engine accurately models the ligand's internal geometry and its interactions with the protein and solvent.[8] Inaccurate charges or van der Waals parameters can lead to completely non-physical results. The CGenFF server also provides a "penalty" score, which indicates the quality of the generated parameters; low penalties are crucial for trustworthiness.[8]

Protein Target Preparation

The protein structure is typically obtained from an experimental source like the Protein Data Bank (PDB). These structures often require cleaning and preparation to be simulation-ready.[1][12]

Experimental Protocol: Protein Preparation

-

Obtain Protein Structure:

-

Download the crystal structure of the target protein from the RCSB PDB database.[13] Select a high-resolution structure (ideally < 2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.

-

-

Clean the PDB File:

-

Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera, VMD).

-

Remove all non-essential molecules, including water, crystallization artifacts (e.g., glycerol), and any co-crystallized ligands that are not part of the study.[14][15] Retain any structurally important ions or cofactors (e.g., Zn²⁺, Mg²⁺).

-

-

Model Missing Residues and Loops:

-

Check the PDB file for missing residues or loops, which are common in crystal structures. If these gaps are in or near the binding site, they must be modeled using servers like MODELLER or SWISS-MODEL. For this guide, we assume a complete structure.

-

-

Protonation and Side-Chain Correction:

-

Use a tool like pdb2gmx in GROMACS or the "Protein Preparation Wizard" in Schrödinger Suite.[13][15]

-

These tools add hydrogen atoms consistent with pH 7.4, determine the protonation states of histidine, aspartate, and glutamate residues, and flip the side chains of asparagine, glutamine, and histidine residues to optimize the hydrogen-bonding network.[15]

-

-

Generate Protein Topology:

Rationale: Crystal structures are static snapshots and often lack hydrogen atoms. Correctly assigning protonation states is vital for accurately modeling electrostatic interactions and hydrogen bonds, which are primary drivers of ligand binding.[15] Cleaning the PDB file ensures that the simulation focuses only on the biologically relevant components.

Stage 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[16] It is a computationally inexpensive method used to generate a plausible starting structure for more rigorous analysis like MD simulation.[17]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Define the Binding Site (Grid Box):

-

Identify the binding site on the protein. If a co-crystallized ligand was present in the original PDB file, the center of this ligand is an excellent choice for the center of the docking search space.

-

Define a "grid box" that encompasses this entire binding site. The size should be large enough to allow the ligand to rotate and translate freely within the pocket (e.g., 25 x 25 x 25 Å).[20]

-

-

Create the Configuration File:

-

Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates for the center of the grid box, and the dimensions of the box.[20]

-

-

Run the Docking Simulation:

-

Analyze the Results:

-

Vina will output a .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity score (in kcal/mol).[16] The log file contains the scores for each pose.

-

Visualize the top-ranked pose in a molecular viewer to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. A good pose should have high chemical complementarity with the binding site.

-

Rationale: Docking employs a scoring function to rapidly evaluate thousands of potential binding poses, saving immense computational time compared to other methods.[16] The binding affinity score is a quick estimate of binding strength, with more negative values indicating stronger predicted binding.[16] While useful for ranking and pose prediction, these scores are not a substitute for more accurate free energy calculations.

Data Presentation: Hypothetical Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.2 | 0.000 |

| 2 | -8.9 | 1.345 |

| 3 | -8.7 | 2.101 |

| 4 | -8.5 | 1.876 |

| 5 | -8.1 | 3.542 |

Stage 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Interaction

While docking provides a static picture, MD simulations allow us to observe the time-evolution of the protein-ligand complex, revealing the stability of the binding pose and the dynamics of its interactions in a simulated physiological environment.[23][24] We will use GROMACS, a highly efficient and popular MD engine.[25]

Below is a visualization of the complete MD workflow.

Caption: The comprehensive workflow for a protein-ligand MD simulation.

Experimental Protocol: GROMACS MD Simulation

-

Build the Complex:

-

Create the Simulation Box and Solvate:

-

Define a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

-

Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E. This step, called solvation, mimics the aqueous environment of the cell.[15]

-

-

Add Ions:

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system. This removes any steric clashes or unfavorable geometries introduced during the system setup, particularly between the solvent and the complex.[15]

-

-

Equilibration (NVT and NPT Ensembles):

-

NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). During this phase, position restraints are applied to the protein and ligand heavy atoms, allowing the solvent and ions to equilibrate around the restrained solute. The goal is to bring the system to the desired temperature (e.g., 300 K).[26]

-

NPT Equilibration: Perform a second equilibration phase (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT). The position restraints are maintained while the system equilibrates to the desired pressure (e.g., 1 bar), ensuring the correct solvent density.[26]

-

-

Production MD Run:

-

Remove the position restraints and run the production simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability). Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).

-

Rationale: The two-stage equilibration process is critical for gently relaxing the system to the target temperature and pressure without introducing artifacts.[26] If the system were run without equilibration, the initial bad contacts could cause the simulation to crash or produce an unstable trajectory. The production run simulates the "natural" behavior of the complex, providing the raw data for all subsequent analysis.

Stage 4: Post-Simulation Analysis - From Data to Insight

The raw trajectory from the MD simulation is a vast collection of atomic coordinates. The goal of post-simulation analysis is to extract meaningful biophysical insights from this data.[24]

Structural Stability and Fluctuation Analysis

-

Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein's backbone atoms (or ligand's heavy atoms) over time relative to the initial structure. A stable, converging RMSD plot for both the protein and the ligand indicates that the system has reached equilibrium and the ligand is stably bound in the pocket.[27]

-

Root Mean Square Fluctuation (RMSF): This metric is calculated for each residue in the protein and reveals which parts of the protein are flexible versus stable during the simulation. High RMSF values in the binding site loops might indicate conformational changes upon ligand binding.[27]

Interaction Analysis

-

Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds formed between the ligand and protein can be tracked throughout the simulation. Identifying persistent hydrogen bonds highlights the key interactions responsible for anchoring the ligand in the binding site.[28]

-

Contact Analysis: Visual inspection and distance monitoring can reveal important hydrophobic contacts, salt bridges, and other non-covalent interactions that contribute to binding.

Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[29][30][31]

References

- 1. benchchem.com [benchchem.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. bioinformaticsreview.com [bioinformaticsreview.com]

- 7. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 8. Protein-Ligand Complex [mdtutorials.com]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Preparing a protein to run an atomistic Molecular Dynamics simulation — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [lbologna.github.io]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. youtube.com [youtube.com]

- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 19. youtube.com [youtube.com]

- 20. eagonlab.github.io [eagonlab.github.io]

- 21. youtube.com [youtube.com]

- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 23. Introduction to protein simulations [www3.mpibpc.mpg.de]

- 24. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 25. GROMACS Tutorials [mdtutorials.com]

- 26. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 27. researchgate.net [researchgate.net]

- 28. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. peng-lab.org [peng-lab.org]

- 31. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Hydroxy-N-methyl-1-naphthamide: A Technical Guide for Researchers

Molecular Structure and Properties

6-Hydroxy-N-methyl-1-naphthamide possesses a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol .[2] Its structure features a naphthalene core substituted with a hydroxyl (-OH) group at the 6-position and an N-methylamide (-CONHCH₃) group at the 1-position. This unique combination of functional groups dictates its chemical reactivity and is the basis for its spectroscopic signature.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 847802-91-9 |

| Predicted pKa | 9.15 ± 0.40 |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the amidation of 6-hydroxy-1-naphthoic acid with methylamine. This transformation can be achieved through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride, followed by reaction with methylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Amide Formation

-

Acid Chloride Formation: To a solution of 6-hydroxy-1-naphthoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are removed under reduced pressure.

-

Amidation: The crude acyl chloride is dissolved in a fresh portion of an aprotic solvent and cooled to 0 °C. A solution of methylamine (CH₃NH₂) (2-3 equivalents) in a suitable solvent (e.g., tetrahydrofuran or water) is added dropwise. The reaction is stirred and allowed to warm to room temperature.

-

Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 201, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic amide.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectral Data:

| m/z | Predicted Fragment | Interpretation |

| 201 | [C₁₂H₁₁NO₂]⁺˙ | Molecular ion (M⁺) |

| 172 | [C₁₁H₈O₂]⁺ | Loss of a methylamino radical (•NHCH₃) |

| 155 | [C₁₁H₇O]⁺ | α-cleavage with loss of the N-methyl group and subsequent rearrangement |

| 127 | [C₁₀H₇]⁺ | Loss of CO from the m/z 155 fragment, forming a naphthyl cation |

Experimental Protocol: Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC-MS). Typical EI conditions involve an electron energy of 70 eV.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, amide, and aromatic functionalities.

Predicted Infrared Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (phenolic) |

| ~3250 | Medium | N-H stretch (amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1600, 1580, 1470 | Medium-Weak | Aromatic C=C stretches |

| ~1550 | Medium | N-H bend (Amide II band) |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~830 | Strong | C-H out-of-plane bend (substituted naphthalene) |

Experimental Protocol: FT-IR Spectroscopy

The infrared spectrum can be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. Predicted chemical shifts are based on the analysis of similar structures and established substituent effects on the naphthalene ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 1H | Ar-OH |

| ~8.0-8.5 | br s | 1H | N-H |

| ~7.2-8.0 | m | 6H | Ar-H |

| ~2.8 | d | 3H | N-CH₃ |

Note: The aromatic region (7.2-8.0 ppm) will show a complex multiplet pattern due to the various coupling interactions between the six aromatic protons on the naphthalene ring. The specific coupling constants will depend on the relative positions of the protons.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~155 | Ar-C-OH |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~120-130 | Ar-C-H |

| ~105-115 | Ar-C-H |

| ~26 | N-CH₃ |

Note: The exact chemical shifts of the aromatic carbons will vary depending on their position relative to the hydroxyl and amide substituents.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer. The sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data and protocols are based on a thorough review of the spectroscopic properties of analogous compounds and fundamental principles of analytical chemistry. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical entity, facilitating its identification and promoting its application in research and development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxy-N-methyl-1-naphthamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-N-methyl-1-naphthamide is a naphthalene derivative with a chemical structure that suggests potential bioactivity.[1] While direct studies on this specific compound are not extensively documented in publicly available literature, its core structure, featuring a naphthalene ring, a hydroxyl group, and an N-methyl carboxamide group, provides a basis for hypothesizing its interaction with key cellular regulatory proteins.[1] This guide posits a primary hypothetical therapeutic target for this compound: the Sirtuin family of NAD+-dependent deacetylases, with a particular focus on Sirtuin 1 (SIRT1). Sirtuins are crucial regulators of metabolism, stress responses, and aging, making them compelling targets for a variety of age-related diseases.[2][3] This document will explore the rationale for this hypothesis, outline potential mechanisms of action, and provide a comprehensive framework for the experimental validation of this compound as a modulator of SIRT1 activity.

Introduction: The Therapeutic Promise of Sirtuin Modulation

The sirtuins are a highly conserved family of enzymes that play a pivotal role in cellular homeostasis by catalyzing the deacetylation of histone and non-histone proteins in an NAD+-dependent manner.[4] In mammals, this family comprises seven members (SIRT1-SIRT7), each with distinct subcellular localizations and substrate specificities.[2][4] Of these, SIRT1 is the most extensively studied and is a key regulator of gene expression, metabolic control, and cellular stress responses.[2]

The activation of SIRT1 has been shown to have beneficial effects in a wide range of preclinical models of age-related diseases, including metabolic disorders, cardiovascular disease, and neurodegenerative conditions.[4][5] Consequently, the discovery and development of small-molecule Sirtuin-Activating Compounds (STACs) has become a significant area of therapeutic research.[5][6] Natural compounds like resveratrol, as well as synthetic molecules such as SRT2104, have demonstrated the potential of SIRT1 activation as a therapeutic strategy.[3][5]

Given the structural characteristics of this compound, it is plausible to hypothesize that it may function as a STAC. This guide will delve into the potential of this compound as a SIRT1 activator and outline the necessary steps for its preclinical evaluation.

Hypothetical Mechanism of Action: this compound as a SIRT1 Activator

We propose that this compound may act as an allosteric activator of SIRT1. This hypothesis is based on the established mechanism of other synthetic STACs, which bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[6] This allosteric activation typically results in a lower Michaelis constant (Km) for the acetylated substrate, leading to increased deacetylation at physiological substrate concentrations.[5]

The proposed interaction is depicted in the following signaling pathway diagram:

Potential Therapeutic Indications

Should this compound be validated as a SIRT1 activator, it could have therapeutic potential in a variety of disease areas.

Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss.[7][8] SIRT1 activation has been shown to be neuroprotective through various mechanisms, including the deacetylation of transcription factors that regulate stress resistance and the suppression of neuroinflammation.[3] By promoting mitochondrial biogenesis and reducing oxidative stress, a SIRT1 activator could slow the progression of these devastating diseases.[8]

Metabolic Disorders

SIRT1 is a key regulator of metabolism, influencing insulin sensitivity, glucose homeostasis, and lipid metabolism.[4] By activating SIRT1, this compound could potentially improve metabolic parameters in conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Cardiovascular Diseases

SIRT1 plays a protective role in the cardiovascular system by promoting endothelial function, reducing inflammation, and protecting against ischemia-reperfusion injury.[4] A SIRT1 activator could therefore be a valuable therapeutic agent for a range of cardiovascular conditions.

Experimental Validation Workflow

A rigorous and systematic approach is required to validate the hypothesis that this compound is a SIRT1 activator. The following experimental workflow outlines the key steps in this process.

In Vitro Enzymatic Assays

Objective: To determine if this compound directly activates recombinant SIRT1 enzyme in a controlled, cell-free environment.

Protocol:

-

Reagents and Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

-

NAD+

-

This compound (dissolved in DMSO)

-

Resveratrol (as a positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

96-well black microplates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+.

-

Add the various concentrations of this compound, resveratrol, or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the fold activation relative to the vehicle control.

-

Data Analysis:

| Compound | EC50 (µM) | Max Activation (fold) |

| This compound | TBD | TBD |

| Resveratrol | ~10-50 | ~2-8 |

Table 1: Expected data output from in vitro enzymatic assays. EC50 (half-maximal effective concentration) will be determined from the dose-response curve.

Cell-Based Assays

Objective: To assess the ability of this compound to activate SIRT1 in a cellular context and modulate downstream signaling pathways.

Protocol:

-

Cell Culture:

-

Use a relevant cell line (e.g., HEK293T, HepG2, or a neuronal cell line like SH-SY5Y).

-

Culture cells in appropriate media and conditions.

-

-

Western Blot Analysis of SIRT1 Substrate Acetylation:

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with antibodies against acetylated forms of known SIRT1 substrates (e.g., acetyl-p53, acetyl-PGC-1α) and total protein levels as loading controls.

-

Quantify band intensities to determine the extent of deacetylation.

-

-

Mitochondrial Biogenesis Assay:

-

Treat cells with this compound.

-

Stain cells with a mitochondrial-specific dye (e.g., MitoTracker Green).

-

Measure the fluorescence intensity using flow cytometry or fluorescence microscopy to quantify mitochondrial mass.

-

Target Engagement Assays

Objective: To confirm that this compound directly binds to SIRT1 within the cell.

Protocol:

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with this compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to separate aggregated proteins from the soluble fraction.

-

Analyze the soluble fraction by Western blot for SIRT1.

-

Binding of the compound is expected to stabilize SIRT1, resulting in a higher melting temperature compared to the control.

-

Conclusion